molecular formula C24H19N3O2 B2991956 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine CAS No. 330837-17-7

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2991956
CAS No.: 330837-17-7
M. Wt: 381.435
InChI Key: ZONZQMOUNMNJLE-IZHYLOQSSA-N
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Description

The compound “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” is a complex organic molecule that features a benzodiazole ring, a methoxy group, and a chromen-2-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Construction of the Chromen-2-imine Core: This step might involve the condensation of a suitable aldehyde with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imine nitrogen.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or chromen rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine
  • (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine

Uniqueness

The unique combination of the benzodiazole ring, methoxy group, and chromen-2-imine structure in “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-15-6-5-7-17(12-15)25-24-19(23-26-20-8-3-4-9-21(20)27-23)14-16-13-18(28-2)10-11-22(16)29-24/h3-14H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONZQMOUNMNJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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